The compound 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is an intricate organic molecule notable for its complex structure and potential pharmacological applications. With a molecular formula of and a molecular weight of approximately 495.6 g/mol, this compound incorporates a thiazolo[4,5-d]pyridazin core, which is recognized for its diverse biological activities. The presence of functional groups such as furan and piperidine contributes to its unique chemical properties and potential therapeutic uses.
This compound falls under the category of heterocyclic organic compounds, particularly those containing nitrogen and sulfur in their ring structures. Its classification can be further refined into subcategories based on the specific functional groups present, including amides and thiazoles. The structural complexity of this compound suggests it may exhibit significant biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide typically involves multi-step synthetic pathways. These methods often include:
The synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection to achieve high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure features several key components:
The compound's structural representation can be described using various notations:
CC(=O)N(c1ccc(cc1)C(=O)N2C(=O)C(=C(N2)C3=CC=CS3)C(=N2)C(=O))InChI=1S/C24H25N5O5S/c25-24(30)22(27)21(29)19(15-6-10-20(31)32)16-8-12(15)14(9-16)18(28)23(26)17(11-13(18)14)33/h6-10H,11H2,(H,30)(H,25)(H,27)(H,29)(H,28)(H3)These notations convey the arrangement of atoms and bonds within the molecule.
The reactivity of this compound is attributed to its multiple functional groups. Key reactions may include:
Understanding these reactions is crucial for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.
The mechanism of action for 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide likely involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures exhibit significant biological activities through:
While specific physical properties such as melting point or boiling point are not extensively documented for this compound, general observations can be made based on its structure:
Chemical properties include:
Relevant data from similar compounds suggest that stability can be influenced by substituents on the aromatic rings.
The potential applications of 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide are varied and significant:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7